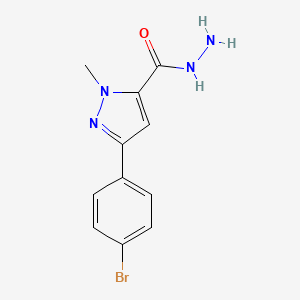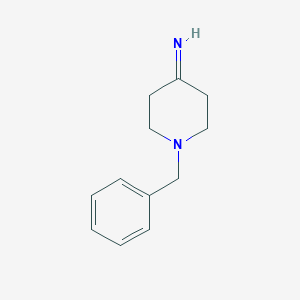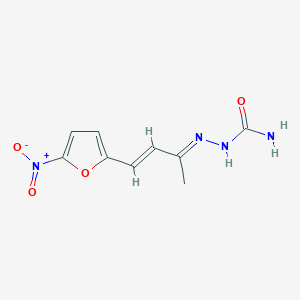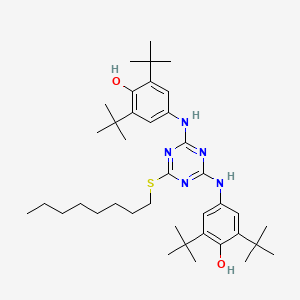![molecular formula C11H7ClN2 B14140157 7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)
7-Chloropyrido[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloropyrido[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining pyridine and benzimidazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloropyrido[1,2-a]benzimidazole typically involves the reaction of 2-aminobenzimidazole with 3-chloropyridine under specific conditions. One common method includes the use of a Lewis acid catalyst such as BF3·Et2O to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Various substituted pyrido[1,2-a]benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloropyrido[1,2-a]benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Chloropyrido[1,2-a]benzimidazole varies depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can include inhibition of DNA synthesis, disruption of cellular signaling, or interference with metabolic processes .
Comparison with Similar Compounds
Pyrido[1,2-a]benzimidazole: Lacks the chlorine substituent but shares a similar core structure.
Benzimidazole: A simpler structure without the fused pyridine ring.
Chloropyridine: Contains the chlorine substituent but lacks the benzimidazole ring.
Uniqueness: 7-Chloropyrido[1,2-a]benzimidazole is unique due to the presence of both the chlorine atom and the fused ring system, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C11H7ClN2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
7-chloropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H7ClN2/c12-8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h1-7H |
InChI Key |
NWMIPVKRLZRRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140105.png)
![4,4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14140117.png)



![3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B14140135.png)


![2-Propyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14140171.png)

